![molecular formula C20H18F4N4O B2694725 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 383148-66-1](/img/structure/B2694725.png)
1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
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Description
1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a useful research compound. Its molecular formula is C20H18F4N4O and its molecular weight is 406.385. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The structure of a closely related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, showcasing the molecular conformation and intermolecular interactions within its crystal structure (S. Oezbey et al., 1998).
Synthesis Methods
Efforts to synthesize derivatives containing piperazine/morpholine moieties have been reported, illustrating a range of synthetic strategies and the potential for generating novel compounds with varied biological activities. For instance, a study detailed a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety (M. A. Bhat et al., 2018).
Biological Activities
Research on azole-containing piperazine derivatives has indicated their potential for moderate to significant antibacterial and antifungal activities, with some compounds exhibiting broad-spectrum antimicrobial efficacy (Lin-Ling Gan et al., 2010). Moreover, the synthesis of fluoro-imidazole derivatives and their evaluation against various microbial strains have been explored, highlighting the antimicrobial potential of these compounds (B. Sathe et al., 2011).
Advanced Synthesis and Characterization Techniques
Studies have also focused on advanced synthesis techniques and characterization methods, such as microwave-assisted synthesis and crystal structure analysis, to develop and understand new compounds with potential biological activities. An example includes the microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone and its thorough characterization (M. Said et al., 2020).
Potential Antifungal and Antitumor Activities
The synthesis and evaluation of novel compounds for antifungal and antitumor activities have been a significant focus, with some derivatives showing promising results against specific cancer lines and fungal strains. For instance, a series of 2-(benzimidazol-2-yl)quinoxalines with different pharmacophore groups exhibited potent antitumor activities (V. Mamedov et al., 2022).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4O/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)18(29)13-28-17-4-2-1-3-16(17)25-19(28)20(22,23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSPEWXUWICNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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